4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide
Description
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl group and a cyanomethyl-functionalized phenyl ring attached via the amide nitrogen. This compound’s structure combines steric bulk from the tert-butyl group with the electron-withdrawing cyanomethyl moiety, which may influence its physicochemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-17-10-4-14(5-11-17)12-13-20/h4-11H,12H2,1-3H3,(H,21,22) |
InChI Key |
PCXYVTMCXRZOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide typically involves the following steps:
Preparation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride at around 50°C for 30 minutes.
Formation of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide: The 4-tert-butylbenzoyl chloride is then reacted with 4-(cyanomethyl)aniline under appropriate conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can convert the cyanomethyl group to an amine or other reduced forms.
Scientific Research Applications
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site, participating in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- The cyanomethyl group in the target compound introduces a polar nitrile functionality, which may improve binding affinity in enzyme-active sites compared to alkoxy-substituted analogs .
- Alkoxy-substituted derivatives (methoxy, ethoxy) prioritize solubility and passive membrane permeability, making them favorable for drug delivery .
Key Observations :
- Ultrasonic irradiation significantly reduces reaction time (1–3 hours vs. 8–12 hours) and improves yields (85–92% vs. 60–75%) compared to conventional reflux for benzamide synthesis .
- The target compound likely employs similar coupling agents (e.g., HBTU/DIPEA), suggesting comparable efficiency to derivatives.
Key Observations :
- Nitro and trifluoromethyl groups in salicylamides correlate with potent antimicrobial effects, suggesting that the cyanomethyl group in the target compound may offer moderate activity due to its electron-withdrawing nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
